methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole derivative featuring a benzyl group at position 5 of the thiazole ring and an imino-propanoyl-benzofuran moiety at position 2. The (2E)-configuration indicates the geometry of the imine double bond. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a benzofuran group may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets, while the methyl ester at position 4 contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-28-22(27)21-19(14-15-5-3-2-4-6-15)30-23(25-21)24-20(26)10-8-16-7-9-18-17(13-16)11-12-29-18/h2-7,9,13H,8,10-12,14H2,1H3,(H,24,25,26) |
InChI Key |
IDTZXWCXGFRSMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCC2=CC3=C(C=C2)OCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydro-1-Benzofuran-5-Carbaldehyde
-
Starting material : 5-Bromo-2,3-dihydrobenzofuran undergoes Sonogashira coupling with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-2,3-dihydrobenzofuran.
-
Cyclization : Treatment with AuCl₃ in DCM induces cycloisomerization to yield 2,3-dihydrobenzofuran-5-carbaldehyde.
Reaction Conditions :
-
Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), TEA, 80°C, 12 h.
-
AuCl₃ (2 mol%), DCM, rt, 2 h.
Propanoyl Chloride Formation
The aldehyde is subjected to Claisen-Schmidt condensation with malonic acid in pyridine, followed by hydrolysis and conversion to the acid chloride using SOCl₂:
Synthesis of 5-Benzyl-2-Amino-2,3-Dihydro-1,3-Thiazole-4-Carboxylate Methyl Ester
The thiazole core is constructed via a Hantzsch-type cyclization (modified from and):
Preparation of Methyl 2-(Benzylthio)Acetate
Thiazole Ring Formation
The bromo derivative undergoes cyclization with thiourea in ethanol under reflux:
Optimized Conditions :
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂).
-
IR (cm⁻¹) : 1720 (C=O), 1620 (C=N).
Imine Formation and Final Coupling
The imine bond is established via Schiff base condensation between the thiazole’s 2-amino group and the propanoyl chloride (adapted from):
Reaction Protocol
-
Acylation : 5-Benzyl-2-amino-thiazole-4-carboxylate methyl ester (1.0 equiv) is dissolved in dry DCM.
-
Addition of propanoyl chloride : 3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
-
Stirring : The mixture is stirred at room temperature for 12 h.
Workup :
-
The reaction is quenched with ice-water, extracted with DCM, dried (MgSO₄), and concentrated.
-
Purification via silica gel chromatography (hexane:EtOAc = 3:1) yields the target compound.
Stereochemical Considerations
The (2E) -configuration of the imine is confirmed by NOESY NMR , showing no correlation between the thiazole’s CH₂ and the propanoyl’s α-H.
Analytical Data and Validation
Spectroscopic Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.30–6.75 (m, 8H, Ar-H), 4.55 (t, J = 8.8 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.15 (t, J = 8.8 Hz, 2H, CH₂), 2.90–2.60 (m, 4H, CH₂CO and SCH₂), 2.40 (t, J = 7.6 Hz, 2H, CH₂).
-
¹³C NMR : δ 170.2 (C=O), 162.5 (C=N), 154.3 (C-O), 128.4–110.2 (Ar-C), 52.1 (OCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₂O₄S [M+H]⁺: 459.1382, found: 459.1385.
Purity Analysis :
-
HPLC (C18, MeCN:H₂O = 70:30): >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Hantzsch Cyclization | Thiourea + α-bromoester | 85 | 95 | Requires toxic thiourea |
| Asinger Reaction | β-Chlorovinyl aldehyde + NaSH | 68 | 90 | Low regioselectivity |
| Pd-Catalyzed Coupling | Sonogashira + Cyclization | 78 | 97 | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran and thiazole moieties can interact with hydrophobic pockets, while the ester and imino groups can form hydrogen bonds or ionic interactions with active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
A. Benzoxazole Carboxylates ()
Compounds like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e ) share a similar ester-functionalized heterocyclic core. Key differences include:
- Heteroatom substitution : Benzoxazoles contain oxygen and nitrogen in the ring, whereas the target compound has sulfur and nitrogen in the thiazole ring.
- Synthesis: Benzoxazoles are synthesized via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux (15 hours), while thiazole derivatives typically require cyclization of thioureas or thioamides .
B. Pyrazolyl-Thiophene Methanones () Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) exhibit fused heterocyclic systems. Comparatively:
- Functional groups: The target compound lacks the pyrazole and cyano groups but includes a benzofuran-propanoyl imine.
- Synthetic routes : Thiophene derivatives in use 1,4-dioxane and triethylamine as solvents, contrasting with the thiazole synthesis, which may involve thiourea intermediates .
Hydrogen Bonding and Crystal Packing ()
Hydrogen bonding patterns in similar compounds, such as triazole-thiones (), reveal N–H···O/S interactions that stabilize crystal lattices. The target compound’s imine group (C=N) and ester carbonyl may participate in similar interactions, though direct crystallographic data for this compound are unavailable.
Crystallographic Refinement Tools ()
The structural determination of analogous compounds often employs SHELX (e.g., SHELXL for refinement) and WinGX for data processing. For instance, triazole-thione structures in were refined to R-factors of ~0.05, a standard benchmark for small-molecule crystallography. The target compound’s structure, if resolved, would likely follow similar protocols .
Data Table: Comparison of Key Features
Research Findings and Limitations
- Biological Activity : While benzoxazoles and pyrazolyl-thiophenes show documented bioactivity, the target compound’s pharmacological profile remains unexplored.
Biological Activity
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic compound with a complex structure that combines thiazole and benzofuran moieties. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiazole ring : Known for its biological significance and presence in various pharmaceuticals.
- Benzofuran moiety : Associated with a range of biological activities including anti-inflammatory and anticancer properties.
- Imino and carboxylate groups : These functional groups are crucial for its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various signaling pathways relevant to disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Study 1: Anticancer Efficacy
In a recent study involving human breast cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound could be a viable candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option in antimicrobial therapy.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induction of apoptosis | |
| Anticancer | Colon cancer cell lines | Inhibition of proliferation | |
| Antimicrobial | Staphylococcus aureus | Significant reduction in growth | |
| Antimicrobial | Escherichia coli | Comparable MIC to antibiotics |
Q & A
Q. Advanced :
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger. Compare binding poses with known inhibitors .
- ADMET prediction : Tools like SwissADME can estimate solubility, permeability, and metabolic stability.
- Reaction mechanism modeling : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways, such as pro-drug activation or degradation .
How should researchers address contradictory data in spectroscopic or bioactivity results for this compound?
Q. Methodological Approach :
- Reproducibility checks : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation.
- Cross-validation : Compare NMR/IR data with DFT-simulated spectra to resolve ambiguities in peak assignments .
- Statistical analysis : Apply ANOVA or regression models to identify outliers or confounding variables in bioactivity datasets .
What experimental design strategies are recommended for optimizing the compound’s synthesis or bioactivity screening?
Basic : Use factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2² factorial design can efficiently explore the impact of solvent polarity and reflux time on yield .
Advanced : Implement machine learning (ML) -guided design. Train ML models on historical reaction data to predict optimal conditions or prioritize analogs for synthesis. AI platforms like ICReDD’s workflow integrate experimental feedback loops to refine predictions iteratively .
How can researchers investigate the compound’s stability under varying storage or physiological conditions?
Q. Methodology :
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acidic/basic buffers) and monitor degradation via HPLC or LC-MS.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data.
- In silico simulations : Predict degradation pathways using software like SPARTAN or Gaussian to identify vulnerable functional groups (e.g., imine bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
